molecular formula C14H8Cl3N3O5 B2820666 [(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate CAS No. 521280-09-1

[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate

Cat. No.: B2820666
CAS No.: 521280-09-1
M. Wt: 404.58
InChI Key: BKUFBMOZXHNWKD-UHFFFAOYSA-N
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Description

[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with methyl 2,6-dichloropyridine-4-carboxylate under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups on the aromatic rings can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    [(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate: shares similarities with other aromatic carbamates and pyridine derivatives.

    4-Chloro-3-nitrophenyl isocyanate: A precursor in the synthesis of the compound.

    Methyl 2,6-dichloropyridine-4-carboxylate: Another precursor used in the synthesis.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and applications. Its dual aromatic and heterocyclic nature provides versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

[2-(4-chloro-3-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3O5/c15-9-2-1-8(5-10(9)20(23)24)18-13(21)6-25-14(22)7-3-11(16)19-12(17)4-7/h1-5H,6H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUFBMOZXHNWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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